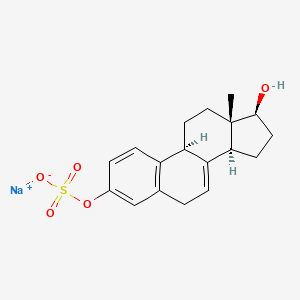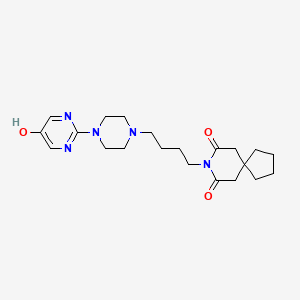![molecular formula C8[13C]6H10Cl2NNaO2 B602460 ジクロフェナク<sup>13</sup>C<sub>6</sub>ナトリウム塩 CAS No. 1261393-73-0](/img/new.no-structure.jpg)
ジクロフェナク13C6ナトリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diclofenac-13C6 sodium salt is a non-steroidal anti-inflammatory drug (NSAID) that is isotopically labeled with carbon-13. This compound is used primarily for analytical and research purposes. It is a derivative of diclofenac, which is widely used to treat pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis .
科学的研究の応用
Diclofenac-13C6 sodium salt is extensively used in scientific research, including:
Chemistry: As an analytical standard for mass spectrometry and chromatography.
Biology: To study the metabolic pathways and pharmacokinetics of diclofenac.
Medicine: In the development of new NSAIDs and to understand the drug’s mechanism of action.
Industry: For quality control and validation of diclofenac formulations
作用機序
Target of Action
Diclofenac-13C6 sodium salt, a labelled analogue of Diclofenac , primarily targets Cyclooxygenase (COX)-1 and COX-2 enzymes . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .
Mode of Action
Diclofenac-13C6 sodium salt acts as a non-selective COX inhibitor . It inhibits COX-1 and COX-2, the enzymes responsible for the production of prostaglandin G2 (PGG2), which is the precursor to other PGs . This inhibition of PG production is the common mechanism linking each effect of diclofenac .
Biochemical Pathways
The inhibition of COX enzymes by Diclofenac-13C6 sodium salt affects the prostaglandin synthesis pathway . This results in a decrease in the production of PGs, which are involved in mediating inflammation and pain. Additionally, Diclofenac-13C6 sodium salt has been found to activate the nitric oxide-cyclic GMP-potassium channel pathway .
Pharmacokinetics
The oral absorption of Diclofenac sodium is rapid and complete . Diclofenac binds extensively to plasma albumin . The molecular weight of diclofenac is 296.18 . The pharmacokinetic properties of Diclofenac-13C6 sodium salt are expected to be similar to those of Diclofenac.
Result of Action
The inhibition of PG production by Diclofenac-13C6 sodium salt leads to a reduction in inflammation and pain signaling . This makes it effective in treating conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis , as well as injury-related inflammation due to surgery and physical trauma .
Action Environment
The action of Diclofenac-13C6 sodium salt can be influenced by environmental factors such as the presence of other drugs and the patient’s physiological state. For instance, the presence of sodium phosphates may enhance the nephrotoxic effect of Nonsteroidal Anti-Inflammatory Agents . Furthermore, the solubility of Diclofenac sodium can be improved through techniques such as salt formation , which can influence its action and efficacy.
生化学分析
Biochemical Properties
Diclofenac-13C6 sodium salt plays a significant role in biochemical reactions, primarily through its inhibition of cyclooxygenase (COX) enzymes. It interacts with both COX-1 and COX-2 enzymes, inhibiting their activity and thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . This interaction is crucial for its anti-inflammatory and analgesic effects. Additionally, diclofenac-13C6 sodium salt binds to serum proteins, predominantly albumin, which affects its distribution and bioavailability in the body .
Cellular Effects
Diclofenac-13C6 sodium salt influences various cellular processes. It affects cell signaling pathways by inhibiting the production of prostaglandins, which play a role in inflammation and pain signaling. This inhibition can lead to reduced inflammation and pain in affected tissues. Furthermore, diclofenac-13C6 sodium salt has been shown to induce apoptosis in certain cell types, such as neural stem cells, through the activation of the caspase cascade . This apoptotic effect is significant in understanding its potential therapeutic and adverse effects on cellular health.
Molecular Mechanism
At the molecular level, diclofenac-13C6 sodium salt exerts its effects primarily through the inhibition of COX enzymes. By binding to the active site of these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . This binding interaction is competitive and reversible, making diclofenac-13C6 sodium salt an effective inhibitor of prostaglandin synthesis. Additionally, it may influence gene expression related to inflammatory responses, further contributing to its anti-inflammatory properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diclofenac-13C6 sodium salt can change over time. The compound is generally stable under standard storage conditions, but its activity can degrade over prolonged periods or under adverse conditions such as high temperatures or exposure to light. Long-term studies have shown that diclofenac-13C6 sodium salt can maintain its inhibitory effects on COX enzymes for extended periods, but its efficacy may diminish with time due to potential degradation .
Dosage Effects in Animal Models
The effects of diclofenac-13C6 sodium salt vary with different dosages in animal models. At therapeutic doses, it effectively reduces inflammation and pain without significant adverse effects. At higher doses, it can cause toxicity, including gastrointestinal irritation, renal impairment, and hepatotoxicity . These adverse effects are dose-dependent and highlight the importance of careful dosage management in both clinical and research settings.
Metabolic Pathways
Diclofenac-13C6 sodium salt is metabolized primarily in the liver through oxidative metabolism and conjugation reactions. It undergoes hydroxylation to form hydroxy metabolites, which are then conjugated with glucuronic acid, sulfate, or taurine . These metabolic pathways are crucial for its elimination from the body and can influence its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, diclofenac-13C6 sodium salt is transported and distributed through interactions with various transporters and binding proteins. It binds extensively to serum albumin, which facilitates its distribution throughout the body . This binding also affects its bioavailability and duration of action. Additionally, diclofenac-13C6 sodium salt can cross cellular membranes, allowing it to reach intracellular targets such as COX enzymes.
Subcellular Localization
Diclofenac-13C6 sodium salt localizes primarily in the cytoplasm where it interacts with COX enzymes. It does not require specific targeting signals or post-translational modifications for its activity. Its distribution within the cell can be influenced by its binding to intracellular proteins and its ability to diffuse across cellular membranes . This subcellular localization is essential for its inhibitory effects on prostaglandin synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diclofenac-13C6 sodium salt involves the isotopic labeling of the acetophenyl ring of diclofenac with carbon-13. The process typically starts with the preparation of [2-(2,6-dichlorophenylamino)phenyl]acetic acid, which is then isotopically labeled using carbon-13. The labeled compound is subsequently converted to its sodium salt form .
Industrial Production Methods: Industrial production of Diclofenac-13C6 sodium salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the compound’s quality .
化学反応の分析
Types of Reactions: Diclofenac-13C6 sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert diclofenac to its amine derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products Formed:
Oxidation: Hydroxylated diclofenac derivatives.
Reduction: Amine derivatives of diclofenac.
Substitution: Halogenated diclofenac derivatives.
類似化合物との比較
Ibuprofen: Another NSAID used for pain and inflammation.
Naproxen: A widely used NSAID with a similar mechanism of action.
Ketoprofen: An NSAID used for its anti-inflammatory and analgesic properties.
Uniqueness of Diclofenac-13C6 Sodium Salt: The primary uniqueness of Diclofenac-13C6 sodium salt lies in its isotopic labeling, which allows for precise analytical studies. This feature makes it invaluable in research settings where tracking the compound’s metabolic fate is crucial .
特性
CAS番号 |
1261393-73-0 |
|---|---|
分子式 |
C8[13C]6H10Cl2NNaO2 |
分子量 |
324.09 |
純度 |
95% by HPLC; 98% atom 13C |
関連するCAS |
15307-86-5 (unlabelled) |
同義語 |
[2-(2,6-Dichlorophenylamino)-phenyl-13C ] acetic acid sodium salt |
タグ |
Diclofenac |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid](/img/structure/B602386.png)

![1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone](/img/structure/B602394.png)





